molecular formula C14H17F2N B2790337 1-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287286-65-9

1-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2790337
CAS RN: 2287286-65-9
M. Wt: 237.294
InChI Key: PLQUTZADBAXDQP-UHFFFAOYSA-N
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Description

This compound contains a bicyclo[1.1.1]pentanyl group, a difluorophenyl group, and a methylamine group. The bicyclo[1.1.1]pentanyl group is a type of cycloalkane, which is a hydrocarbon with one or more rings of carbon atoms . The difluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with two fluorine atoms attached . The methylamine group consists of a nitrogen atom bonded to three hydrogen atoms and one methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[1.1.1]pentanyl group would provide a rigid, three-dimensional structure to the molecule . The difluorophenyl group would likely contribute to the compound’s reactivity and possibly its polarity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it’s reacted. The presence of the difluorophenyl group might make it susceptible to reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group might influence its polarity, solubility, and reactivity .

properties

IUPAC Name

1-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N/c1-17-9-14-6-13(7-14,8-14)5-10-11(15)3-2-4-12(10)16/h2-4,17H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQUTZADBAXDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine

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